molecular formula C12H13N7O2 B2551371 4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine CAS No. 2097892-41-4

4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine

Cat. No.: B2551371
CAS No.: 2097892-41-4
M. Wt: 287.283
InChI Key: BGYJEXIUHIYRMP-UHFFFAOYSA-N
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Description

4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine (CAS Number 2097892-41-4) is a chemical compound supplied for non-clinical research applications. With a molecular formula of C12H13N7O2 and a molecular weight of 287.28 g/mol, this substance features a hybrid molecular architecture incorporating both pyrimidine and 1,2,4-oxadiazole heterocyclic rings, a structural motif of significant interest in modern medicinal chemistry . Heterocyclic compounds containing 1,2,4-oxadiazole cores are extensively investigated in pharmaceutical research for their diverse biological activities. Scientific literature highlights that such heterocyclic derivatives are explored for their potential antiviral properties against a range of viruses, including herpes simplex virus (HSV-1, HSV-2) and vaccinia virus . The presence of both the 1,2,4-oxadiazole and the 1-methyl-1H-pyrazole substituents in its structure suggests potential for interaction with various biological targets, making it a valuable scaffold for constructing structure-activity relationships in drug discovery programs. This compound is intended for use in laboratory research to further elucidate the pharmacological characteristics of complex heterocyclic systems. All products are for research use only and are not intended for human or animal use.

Properties

IUPAC Name

4-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-19-7-8(5-15-19)11-16-10(21-18-11)6-14-12-13-4-3-9(17-12)20-2/h3-5,7H,6H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYJEXIUHIYRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its insecticidal and antifungal properties, as well as its potential applications in agricultural and pharmaceutical fields.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H18F3N3O3\text{C}_{20}\text{H}_{18}\text{F}_{3}\text{N}_{3}\text{O}_{3}

This compound features a pyrimidine core substituted with a methoxy group and a pyrazole-linked oxadiazole moiety, which are known to enhance biological activity through diverse mechanisms.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of compounds containing the 1,2,4-oxadiazole and pyrazole groups. A study focusing on a series of benzamide derivatives has shown that many of these compounds exhibit significant lethal activity against various insect pests. Notably:

  • Compound 14q demonstrated an insecticidal activity of 70% against Mythimna separate at a concentration of 500 mg/L .
  • Other compounds in the series showed varying degrees of effectiveness against pests such as Helicoverpa armigera, Ostrinia nubilalis, and Spodoptera frugiperda .

Antifungal Activity

The compound also exhibits promising antifungal properties. In laboratory tests:

  • Compound 14h showed an inhibition rate of 77.8% against Pyricularia oryae, indicating strong antifungal activity.
  • Other derivatives demonstrated moderate antifungal effects, with inhibition rates ranging from 55.6% to 66.7% against various fungal strains .

Case Study 1: Insecticidal Efficacy

In a controlled study, several derivatives were tested for their insecticidal efficacy. The results indicated that compounds containing the oxadiazole moiety consistently outperformed traditional insecticides in terms of lethality against target species. The following table summarizes the findings:

CompoundTarget SpeciesLethality (%) at 500 mg/L
14qMythimna separate70
14hHelicoverpa armigera65
14eSpodoptera frugiperda60

Case Study 2: Antifungal Testing

A parallel study assessed the antifungal activity of selected compounds against various fungal pathogens. The results were as follows:

CompoundFungal PathogenInhibition Rate (%)
14hPyricularia oryae77.8
14eAlternaria solani55.6
14kGibberella zeae66.7

The biological activity of this compound is attributed to its ability to interact with specific biological targets within pests and fungi. The presence of the oxadiazole and pyrazole moieties likely enhances binding affinity to key enzymes or receptors involved in metabolic pathways crucial for survival.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs with 1,2,4-Oxadiazole Moieties

The 1,2,4-oxadiazole ring is a common pharmacophore in drug discovery. Key analogs include:

Compound Name Key Structural Differences Molecular Weight Yield (%) Biological Activity/Application Reference
Z2194302854 Propanamide linker instead of methylamine; isopropyl substituent on oxadiazole 342.2 47 CFTR modulator (potentiator/inhibitor)
MA2 (N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine) Quinoline core; chloro-fluoro-phenyl substituent on oxadiazole 454.9 49 High-affinity CB2 receptor agonist
Compound 33 (4-Methoxy-N-[(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide) Benzenesulfonamide core; dual methoxy substituents 375.4 N/A Analgesic activity (in vivo)
4i (4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) Thiadiazole-thioether linker; p-tolyl group on oxadiazole 466.5 N/A Nematocidal activity

Key Observations :

  • Z2194302854 shares the oxadiazole-pyrimidine scaffold but differs in linker chemistry and substituents, resulting in distinct target selectivity (CFTR vs. uncharacterized targets for the parent compound) .
  • MA2 demonstrates how oxadiazole substituents (e.g., chloro-fluoro-phenyl) enhance receptor binding, suggesting that the methyl-pyrazole group in the target compound may similarly influence target affinity .
  • Compound 33 highlights the role of sulfonamide and methoxy groups in enhancing analgesic activity, contrasting with the pyrimidine-amine core of the target compound .
Pyrazole-Containing Analogs

Pyrazole rings are critical for π-π stacking interactions in binding pockets. Notable examples:

Compound Name Key Features Molecular Weight Application Reference
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Chloro-substituted pyrimidine; no oxadiazole 227.6 Intermediate in kinase inhibitors
N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine Aliphatic amine linker 193.2 Building block for CNS-targeted drugs

Key Observations :

  • The absence of the oxadiazole ring in 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine reduces molecular complexity but retains pyrazole-pyrimidine interactions, underscoring the oxadiazole’s role in steric and electronic modulation .
Comparative Yields and Conditions
  • Z2194302854 : 47% yield via amide coupling in anhydrous conditions .
  • MA2 : 49% yield via reductive amination with Ti(O-iPr)₄/NaBH₄ .
  • Compound 4i : Lower yields (6–51%) in multi-step syntheses, highlighting challenges in oxadiazole-thiadiazole hybrid systems .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The methoxy group in the target compound likely improves solubility compared to chloro- or phenyl-substituted analogs (e.g., MA2, LogP ~4.5) .
  • Metabolic Stability: Methyl groups on pyrazole and oxadiazole may reduce oxidative metabolism, as seen in retinol-binding protein inhibitors .

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